2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chloro-4-methylaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-chlorophenyl)acetamide
- 2-(4-methylphenoxy)-N-(3-methylphenyl)acetamide
- 2-(4-bromophenoxy)-N-(3-bromophenyl)acetamide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and specificity in various applications.
Properties
Molecular Formula |
C17H17Cl2NO2 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-4-5-13(8-15(10)18)20-16(21)9-22-14-6-11(2)17(19)12(3)7-14/h4-8H,9H2,1-3H3,(H,20,21) |
InChI Key |
NQABWPFCSYUMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)Cl |
Origin of Product |
United States |
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